molecular formula C21H27O2P B6298451 (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2565792-33-6

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298451
CAS No.: 2565792-33-6
M. Wt: 342.4 g/mol
InChI Key: AXYSTPMEONMQAD-RDPSFJRHSA-N
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Description

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyl, isopropyl, and methoxyphenyl groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of tert-butyl lithium as a base can promote the formation of the oxaphosphole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Flow microreactor systems have been employed to achieve efficient and sustainable synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-hydroxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-chlorophenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Uniqueness

The presence of the methoxy group in (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and properties.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYSTPMEONMQAD-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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